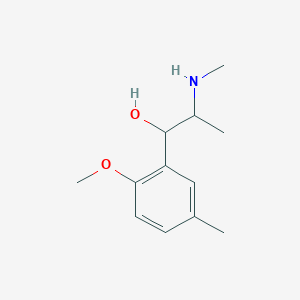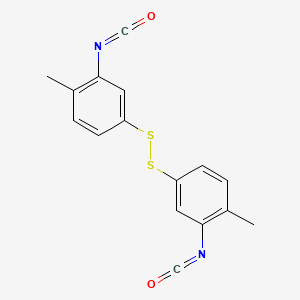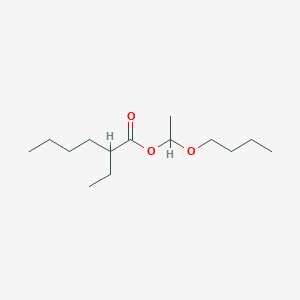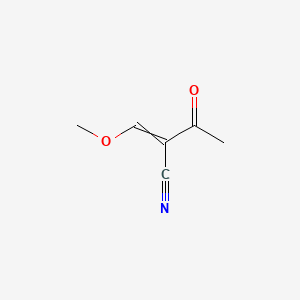
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidinone ring substituted with a benzyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as piperidone derivatives.
Benzylation: The piperidone is subjected to benzylation using benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Hydroxylation: The benzylated piperidone undergoes hydroxylation using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Enantioselective Catalysis: Employing chiral catalysts to achieve high enantioselectivity in the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted piperidinone derivatives.
Applications De Recherche Scientifique
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidinone ring play crucial roles in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,6S)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate: A compound with similar structural features but different functional groups.
(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol: Another structurally related compound with an amino group instead of a hydroxyl group.
Uniqueness
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl and hydroxyl substitutions make it a valuable intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.
Propriétés
Numéro CAS |
653589-29-8 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
(4R,6S)-6-benzyl-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11+/m0/s1 |
Clé InChI |
ZOQRAGVPCXQBHD-WDEREUQCSA-N |
SMILES isomérique |
C1[C@H](CC(=O)N[C@H]1CC2=CC=CC=C2)O |
SMILES canonique |
C1C(CC(=O)NC1CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)
![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)






![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12521546.png)
